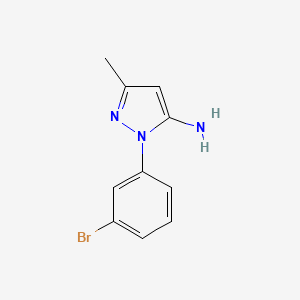

1-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-7-5-10(12)14(13-7)9-4-2-3-8(11)6-9/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIAENRPUGQHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole ring is a cornerstone of medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] These five-membered heterocyclic systems, containing two adjacent nitrogen atoms, are prized for their diverse biological activities, which include anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3][4] Among the various classes of pyrazole derivatives, those bearing an amino group at the C5 position—the 5-aminopyrazoles—stand out as exceptionally versatile building blocks in drug discovery.[3][5] The 5-aminopyrazole moiety is a key pharmacophore in a range of targeted therapies, particularly as kinase inhibitors, owing to its ability to form critical hydrogen bond interactions within enzyme active sites.[3]

This guide provides an in-depth, experience-driven walkthrough for the synthesis and comprehensive characterization of a specific, high-value derivative: 1-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine . The presence of the 3-bromophenyl group at the N1 position offers a strategic handle for further functionalization via cross-coupling reactions, making this molecule a particularly valuable intermediate for creating libraries of potential drug candidates. This document is intended for researchers, medicinal chemists, and process development scientists, offering not just a protocol, but a causal explanation of the experimental choices and a robust framework for structural verification.

Part 1: Strategic Synthesis Pathway

The most reliable and widely adopted method for constructing the 1,3,5-substituted pyrazole core is the Knorr pyrazole synthesis and its variations. This classic reaction involves the condensation of a hydrazine derivative with a β-dicarbonyl compound or its synthetic equivalent. For the target molecule, the logical and field-proven strategy is the reaction between 3-bromophenylhydrazine and 3-aminocrotononitrile (the enamine form of acetoacetonitrile).

The choice of 3-aminocrotononitrile is deliberate; its enamine character provides the necessary nucleophilicity, while the nitrile group serves as a precursor to the C5-amino functionality upon cyclization. This approach is often more direct and higher yielding for 5-aminopyrazoles compared to multi-step sequences involving β-ketoesters.

Reaction Mechanism: A Step-by-Step Elucidation

The synthesis proceeds through a well-established condensation-cyclization cascade. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the terminal nitrogen of 3-bromophenylhydrazine onto the electrophilic β-carbon of 3-aminocrotononitrile.

-

Intermediate Formation & Tautomerization: This addition forms an unstable intermediate which rapidly eliminates ammonia. The resulting hydrazone intermediate exists in equilibrium with its enehydrazine tautomer.

-

Intramolecular Cyclization: The enehydrazine tautomer undergoes a crucial intramolecular nucleophilic attack, where the secondary nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group.

-

Aromatization: The resulting five-membered ring intermediate then tautomerizes to achieve aromatic stability, yielding the final this compound product.

Below is a diagram illustrating the mechanistic pathway.

Caption: The reaction mechanism for the synthesis of the target pyrazole.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes justifications to ensure reproducibility and understanding.

Materials:

-

3-Bromophenylhydrazine hydrochloride

-

3-Aminocrotononitrile

-

Sodium acetate (anhydrous)

-

Ethanol (absolute)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-bromophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol. The sodium acetate acts as a base to liberate the free hydrazine from its hydrochloride salt, which is crucial for the initial nucleophilic attack.

-

Addition of β-Ketonitrile: To the stirring suspension, add 3-aminocrotononitrile (1.05 eq). A slight excess ensures the complete consumption of the more valuable hydrazine starting material.

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine spot is no longer visible. Refluxing in ethanol provides sufficient thermal energy to overcome the activation barriers for both condensation and cyclization.

-

Solvent Removal: After completion, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Resuspend the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities) and brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid is typically purified by recrystallization from an ethyl acetate/hexanes solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration. This process effectively removes unreacted starting materials and soluble impurities.

Part 2: Comprehensive Characterization and Structural Elucidation

Unambiguous characterization is paramount to confirm the identity and purity of the synthesized compound. A multi-technique approach provides a self-validating dataset.

Spectroscopic and Analytical Data Summary

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic, pyrazole, amino, and methyl protons. |

| (400 MHz, CDCl₃) | Multiplicity | Distinct splitting patterns for aromatic protons. Singlets for other protons. |

| Integration | Ratios consistent with the number of protons in each environment. | |

| ¹³C NMR | Chemical Shift (δ) | Resonances for all 10 unique carbon atoms in the molecule. |

| (100 MHz, CDCl₃) | ||

| Mass Spec. | Molecular Ion (m/z) | Isotopic cluster at m/z 237/239 (~1:1 ratio) for [M]+ and [M+2]+. |

| (EI) | ||

| IR Spec. | Wavenumber (cm⁻¹) | N-H, C-H (aromatic & aliphatic), C=N, C=C, and C-Br stretches. |

| (KBr Pellet) | ||

| HPLC | Purity | >98% peak area at the specified retention time. |

Detailed Spectral Analysis

¹H NMR Spectroscopy The proton NMR spectrum provides the initial and most powerful confirmation of the structure.

-

Aromatic Region (δ 7.2-7.8 ppm): The 3-bromophenyl group will exhibit a complex multiplet pattern for its four protons. The proton ortho to the bromine will be the most deshielded.

-

Pyrazole Proton (δ ~5.5 ppm): A characteristic singlet corresponding to the C4-H of the pyrazole ring.

-

Amino Protons (δ ~3.5-4.5 ppm): A broad singlet for the two -NH₂ protons. The broadness is due to quadrupole effects from the nitrogen and potential hydrogen exchange.

-

Methyl Protons (δ ~2.2 ppm): A sharp singlet integrating to three protons for the C3-methyl group.

¹³C NMR Spectroscopy The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

-

Pyrazole Carbons: C5 (bearing the amino group) will be significantly upfield (~150 ppm), C3 will be slightly downfield, and C4 will be the most upfield of the ring carbons (~90 ppm).

-

Aromatic Carbons: Six distinct signals are expected, with the carbon attached to the bromine atom (C-Br) appearing around 122 ppm.

-

Methyl Carbon: A signal in the aliphatic region (~12 ppm).

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and elemental composition. The most critical diagnostic feature is the isotopic signature of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity:

-

[M]⁺: m/z ~237 (containing ⁷⁹Br)

-

[M+2]⁺: m/z ~239 (containing ⁸¹Br) This pattern is a definitive indicator of the presence of a single bromine atom.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present.[6][7]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Symmetric & Asymmetric Stretch | 3400 - 3200 (two bands) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (Methyl) | Stretch | 2950 - 2850 |

| Pyrazole Ring | C=N and C=C Stretches | 1620 - 1500 |

| C-Br Bond | Stretch | 700 - 500 |

Purity Verification via HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final compound. A reverse-phase method is typically employed.

Illustrative HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile and water (with 0.1% formic acid), gradient elution.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm A successful synthesis will yield a chromatogram with a single major peak, demonstrating a purity level of ≥98%.[8][9][10]

Workflow Visualization

The entire process from synthesis to final characterization can be visualized as a logical workflow.

Caption: Overall workflow from synthesis to final product analysis.

Conclusion and Future Perspectives

This guide has detailed a robust and reproducible methodology for the synthesis of this compound, a compound of significant interest in medicinal chemistry. The outlined Knorr-type synthesis is efficient, and the comprehensive characterization workflow provides a validated system for confirming the structure and purity of the final product.

The strategic placement of the bromine atom on the N1-phenyl ring opens up vast possibilities for further chemical exploration. This "handle" can be readily exploited in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a diverse range of substituents. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the journey from a promising scaffold to a potential drug candidate. The protocols and insights provided herein serve as a foundational resource for researchers aiming to leverage the power of the 5-aminopyrazole core in modern drug discovery programs.

References

-

Yan, Z., et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]

-

Yan, Z., et al. (2011). Synthesis of pyrazoles via electrophilic cyclization. PubMed. Available at: [Link]

-

Ok, S., et al. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]

-

Li, P., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]

-

Suresh, M., et al. (2023). Cu(II)-Catalyzed Aminocyclization of N-Propargyl Hydrazones to Substituted Pyrazolines. The Journal of Organic Chemistry. Available at: [Link]

-

Lellek, V., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Medcraft, C., et al. (2022). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. Available at: [Link]

-

Radi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Available at: [Link]

-

Anderson, D. W. W., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Unnisa, S., et al. (2021). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Scilit. Available at: [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Limban, C., et al. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

-

Medcraft, C., et al. (2022). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. Available at: [Link]

-

Syafrullah, A. H., et al. (2020). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available at: [Link]

-

Mistry, B. D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

-

Singh, P., et al. (2022). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

-

Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research. Available at: [Link]

-

Kaur, H., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Radi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]

-

Ashtekar, A. S., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]

-

Aboul-Enein, H. Y., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

-

Aboul-Enein, H. Y., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

-

Aboul-Enein, H. Y., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed. Available at: [Link]

-

Unknown Author. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Synlett. Available at: [Link]

-

Aboul-Enein, H. Y., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available at: [Link]

-

Svete, J., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Available at: [Link]

-

Cruz, S., & Portilla, J. (2025). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]

-

Mohareb, R. M., et al. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. The Royal Society of Chemistry. Available at: [Link]

-

Svete, J., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]

- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.

-

Arulpillai, P., et al. (2015). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Available at: [Link]

-

El-Sattar, N. E. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Ghaffari, S., et al. (2019). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Molecules. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

-

YouTube. (2021). The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. YouTube. Available at: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the In Vitro Biological Activity of 1-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] These five-membered heterocyclic structures are synthetically versatile and exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6] This technical guide provides an in-depth exploration of the in vitro activity of a specific, yet promising, class of pyrazole derivatives: those based on the 1-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine core. We will dissect the rationale behind their synthesis, detail robust protocols for evaluating their biological potential, and synthesize structure-activity relationship (SAR) insights. This document serves as a practical resource for researchers aiming to design, screen, and develop novel therapeutic agents from this chemical series.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal anchor for interacting with diverse biological targets.[2] Its derivatives have been successfully developed into commercial drugs, validating its importance in pharmaceutical research. The this compound scaffold incorporates several key features that are rationalized for targeted drug design:

-

1-Phenyl Group: The phenyl ring at the N1 position is a common feature in many kinase inhibitors and other targeted therapies. It often serves to occupy hydrophobic pockets within an enzyme's active site.

-

3-Bromophenyl Moiety: The bromine atom at the meta position significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability, and its electronegativity alters the electronic landscape of the phenyl ring. Furthermore, the bromine atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a protein target.

-

3-Methyl Group: This small alkyl group can contribute to van der Waals interactions within a binding site and influence the overall conformation of the molecule.

-

5-Amino Group: The primary amine at the C5 position is a critical functional handle. It acts as a key hydrogen bond donor and, more importantly, serves as a versatile point for synthetic elaboration, allowing for the creation of extensive libraries of amides, sulfonamides, and Schiff bases to probe structure-activity relationships.

General Synthesis Strategy

The synthesis of the this compound core is typically achieved through a well-established condensation reaction. The most common approach involves the reaction of 3-bromophenylhydrazine with a suitable β-ketonitrile, such as acetoacetonitrile (3-oxobutanenitrile). This reaction proceeds via a cyclization-condensation mechanism, yielding the desired pyrazole scaffold efficiently. The 5-amino group provides a reactive site for subsequent derivatization to build a chemical library for screening.

Key In Vitro Biological Activities & Protocols

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting a range of critical cellular pathways involved in proliferation and survival.[2][3][7][8][9] Known molecular targets include protein kinases (e.g., EGFR, VEGFR-2, CDK2, p38 MAP kinase), which are often dysregulated in cancer.[2][10][11]

A common mechanism for pyrazole-based anticancer agents is the inhibition of ATP binding to the kinase domain of growth factor receptors or cell cycle proteins. This action blocks downstream signaling pathways responsible for cell growth and division.

This assay quantitatively assesses the effect of a compound on cell proliferation and viability.

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

The following table presents hypothetical IC₅₀ values for a series of derivatives based on published data for similar pyrazole compounds to illustrate potential activity profiles.[2][9][12]

| Compound ID | Modification on 5-amino group | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) | IC₅₀ vs. HCT116 (µM) |

| Core | -NH₂ | 15.2 | 25.8 | 18.5 |

| Deriv-A | -NH-CO-Ph | 5.8 | 9.3 | 7.1 |

| Deriv-B | -NH-CO-(4-chlorophenyl) | 2.1 | 4.5 | 3.3 |

| Doxorubicin | Reference Drug | 0.95 | 1.2 | 0.88 |

Antimicrobial Activity

Pyrazole derivatives have also emerged as promising antimicrobial agents, showing activity against a range of bacteria and fungi, including drug-resistant strains.[4][5][6][13] Their mechanism can involve the inhibition of essential enzymes like DNA gyrase or topoisomerase.[5]

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the pyrazole derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

The following table shows hypothetical MIC values, demonstrating how results for antimicrobial screening are typically presented.[4][5][13]

| Compound ID | Modification on 5-amino group | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |

| Core | -NH₂ | 64 | >128 | 128 |

| Deriv-C | -NH-C(S)-NH-Ph | 16 | 32 | 64 |

| Deriv-D | -N=CH-(2-hydroxyphenyl) | 8 | 16 | 32 |

| Ciprofloxacin | Reference (Bacteria) | 1 | 0.5 | N/A |

| Fluconazole | Reference (Fungus) | N/A | N/A | 2 |

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is nascent, general principles from the broader pyrazole literature can guide optimization efforts:

-

N1-Aryl Substitution: The nature and substitution pattern on the N1-phenyl ring are critical for activity. The meta-bromo substitution on the core molecule provides a vector for exploring interactions within a specific region of a target binding pocket. Replacing bromine with other halogens (Cl, F) or with electron-donating/-withdrawing groups can fine-tune electronic properties and binding affinity.

-

C5-Amine Derivatization: The 5-amino group is the most common site for modification. Converting it to various amides, sulfonamides, ureas, or Schiff bases introduces new functional groups that can form additional hydrogen bonds, ionic interactions, or hydrophobic contacts, often leading to a significant increase in potency. For instance, incorporating a halogenated phenyl ring via an amide linkage (as in the hypothetical Deriv-B) often enhances anticancer activity.

-

C3-Substituent: While the core specifies a 3-methyl group, exploration with larger alkyl or aryl groups at this position could probe for additional hydrophobic interactions, though this may also introduce steric hindrance.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the proven track record of the pyrazole core in targeting key disease-related proteins underscore its potential. The in vitro assays detailed in this guide provide a robust framework for systematically evaluating new derivatives for anticancer and antimicrobial activities.

Future work should focus on synthesizing a focused library of derivatives based on the SAR insights discussed. Promising hits from in vitro screening should be advanced to secondary assays, such as specific enzyme inhibition assays (e.g., CDK2, EGFR, DNA gyrase) and mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays). Ultimately, optimized leads with potent in vitro activity and favorable preliminary safety profiles can be selected for crucial in vivo efficacy studies.

References

-

Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. IntechOpen. Available at: [Link]

-

MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

-

PMC. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. Available at: [Link]

-

Taylor & Francis Online. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. Available at: [Link]

-

SCIENTIFIC REPORTS. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. SCIENTIFIC REPORTS. Available at: [Link]

-

IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

PMC. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central. Available at: [Link]

-

SRR Publications. (2022). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

-

PubMed. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed. Available at: [Link]

-

PubMed. (2016). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. Available at: [Link]

-

NIH. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. Available at: [Link]

-

Taylor & Francis Online. (2020). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Taylor & Francis Online. Available at: [Link]

-

MDPI. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Available at: [Link]

-

Taylor & Francis Online. (2024). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online. Available at: [Link]

-

MDPI. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. Available at: [Link]

-

PubMed. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed. Available at: [Link]

-

ACS Publications. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Available at: [Link]

-

PMC. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. Available at: [Link]

-

ResearchGate. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate. Available at: [Link]

-

International Journal of ChemTech Research. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. International Journal of ChemTech Research. Available at: [Link]

-

ResearchGate. (2023). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]

-

MDPI. (2007). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI. Available at: [Link]

-

PubMed. (2005). Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. PubMed. Available at: [Link]

-

TSI Journals. (2014). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc. Available at: [Link]

-

ResearchGate. (2022). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)- 1- phenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

-

PMC. (2013). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. ijnrd.org [ijnrd.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. srrjournals.com [srrjournals.com]

- 10. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine Analogs as Kinase Inhibitors

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1][2][3] Its unique electronic properties, synthetic tractability, and ability to form critical interactions with biological targets make it a focal point in drug discovery. This guide delves into the structure-activity relationships (SAR) of a specific, highly promising chemical series: 1-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine analogs. We will explore the strategic rationale behind the design of this scaffold, dissecting the role of each component in forging potent and selective interactions, particularly within the context of protein kinase inhibition. Through a synthesis of established principles and field-proven insights, this document provides a comprehensive framework for optimizing this scaffold, complete with detailed experimental protocols and logical workflows to guide future discovery efforts.

The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry

The five-membered aromatic heterocycle known as pyrazole is a recurring motif in a vast array of FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-cancer drug Crizotinib, and the analgesic Difenamizole.[3][4] Its prominence stems from several key features:

-

Bioisosteric Versatility: The pyrazole ring can act as a bioisostere for a phenyl ring, often improving physicochemical properties like solubility while maintaining or enhancing biological activity.[1]

-

Hydrogen Bonding Capabilities: The ring contains both a hydrogen bond donor (N1-H, if unsubstituted) and a hydrogen bond acceptor (N2), allowing it to form specific, directional interactions within enzyme active sites.[1]

-

Synthetic Accessibility: Robust and versatile synthetic routes to substituted pyrazoles are well-established, facilitating the rapid generation of analog libraries for SAR exploration.[3]

These attributes make the pyrazole scaffold an ideal starting point for designing targeted therapies, particularly protein kinase inhibitors, which are crucial in oncology and immunology.[5][6]

Deconstructing the this compound Scaffold

The core structure of this compound was rationally designed to present specific functionalities for kinase inhibition. Each component plays a distinct and crucial role in defining the molecule's interaction profile and overall activity.

-

The 1-(3-bromophenyl) Group: This N1-substituent is critical for anchoring the molecule within the ATP-binding pocket of many kinases. The phenyl ring can engage in favorable π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. The meta-positioned bromine atom serves multiple purposes: it increases lipophilicity to enhance binding in hydrophobic pockets and can act as a halogen bond donor, a specific non-covalent interaction that can significantly boost affinity and selectivity.

-

The 3-Methyl Group: This small alkyl group provides a key hydrophobic interaction, often fitting into a small, greasy pocket adjacent to the main binding site. Its presence also sterically influences the rotational angle of the N1-phenyl ring, locking it into a more favorable conformation for target engagement.

-

The 5-Amino Group: This is the primary vector for SAR exploration. As a nucleophilic handle, it allows for the straightforward introduction of a wide variety of substituents. In many kinase inhibitor designs, this position is used to append groups that extend into the solvent-exposed region or interact with the "hinge" region of the kinase, a critical hydrogen-bonding backbone segment that anchors ATP.[7]

General Synthesis Strategy for the Core Scaffold

The synthesis of the this compound core is efficiently achieved via a classical Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a β-ketoester or a related 1,3-dicarbonyl compound.

Protocol 3.1: Synthesis of this compound

-

Reaction Setup: To a solution of (3-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

-

Addition of β-Keto Compound: Add 3-aminocrotononitrile (1.05 eq) to the reaction mixture.

-

Cyclization: Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).

-

Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel to yield the title compound.

Caption: Synthetic scheme for the core scaffold.

Structure-Activity Relationship (SAR) Exploration

The primary goal of SAR studies on this scaffold is to optimize its inhibitory potency and selectivity against a target protein kinase. The 5-amino group serves as the principal attachment point for diverse chemical moieties (R-groups) designed to probe specific sub-pockets of the kinase active site.

The Kinase Hinge Interaction: A Primary Objective

A foundational strategy in kinase inhibitor design is to establish hydrogen bonds with the "hinge" region, which connects the N- and C-lobes of the kinase domain. The 5-amino group of our scaffold is perfectly positioned to act as a donor for such interactions after acylation. An amide NH, for instance, can mimic the hydrogen bonds formed by the adenine ring of ATP.

SAR of the 5-Position Amide Substituent (R-group)

By systematically varying the R-group of the amide functionality attached to the 5-amino position, we can deduce the SAR. The following table presents illustrative data for a hypothetical series of analogs targeting a generic tyrosine kinase.

| Compound ID | R-Group (at 5-Amide Position) | Structure | Kinase IC₅₀ (nM) | Rationale for Modification |

| Core | -H (Amine) | >10,000 | Unsubstituted amine lacks key interactions. | |

| 1a | Acetyl | 850 | Simple amide establishes a baseline and confirms the importance of the hinge-binding motif. | |

| 1b | Cyclopropylcarbonyl | 250 | Small, rigid cycloalkane probes a small hydrophobic pocket near the hinge. | |

| 1c | 4-Morpholinocarbonyl | 75 | The morpholine group adds polarity and a hydrogen bond acceptor, potentially interacting with solvent or nearby residues. | |

| 1d | 4-Fluorobenzoyl | 35 | Phenyl ring explores a larger pocket; the fluorine atom can improve metabolic stability and binding affinity. | |

| 1e | Pyridine-4-carbonyl | 15 | The basic nitrogen of the pyridine ring can form a key salt bridge or hydrogen bond with an acidic residue (e.g., Asp), significantly enhancing potency. | |

| 1f | 3-(Dimethylamino)benzoyl | 8 | Introduces a basic handle to improve solubility and forms a directed ionic interaction in a deeper pocket. |

Key SAR Insights Summarized

-

Amide is Essential: Acylation of the 5-amino group is crucial for activity, likely by providing a necessary hydrogen bond donor/acceptor pair for hinge binding.

-

Size and Shape Complementarity: Potency increases as the R-group better occupies the available space near the hinge. A simple phenyl ring (1d) is more effective than a small alkyl group (1a, 1b).

-

Polar and Basic Groups are Favorable: The introduction of polar (1c) and particularly basic nitrogen atoms (1e, 1f) dramatically improves potency. This suggests the presence of corresponding polar/acidic residues in the target's active site that can be exploited for high-affinity binding.

Caption: Key regions of the scaffold for SAR modulation.

Core Experimental & Discovery Workflow

A robust and repeatable workflow is essential for efficiently exploring the SAR and identifying lead candidates.

Protocol 5.1: General Procedure for Parallel Amide Synthesis

-

Stock Solution Prep: Prepare a 0.2 M stock solution of this compound (Core Scaffold) and a 0.2 M stock solution of a tertiary base (e.g., DIPEA) in anhydrous DMF.

-

Aliquot Core: In an array of reaction vials, dispense 200 µL of the core scaffold stock solution (0.04 mmol).

-

Add Carboxylic Acids: To each vial, add the desired carboxylic acid (1.1 eq, 0.044 mmol) from a pre-prepared library.

-

Initiate Coupling: Add a solution of a peptide coupling reagent (e.g., TBTU, 1.1 eq) in DMF to each vial, followed by 200 µL of the DIPEA stock solution (2.0 eq).

-

Reaction: Seal the vials and shake at room temperature for 12-18 hours.

-

Quench & Purify: Quench the reactions with water and extract with ethyl acetate. The crude products can be purified in parallel using mass-directed automated flash chromatography.

Protocol 5.2: In Vitro Tyrosine Kinase Inhibition Assay (Generic Luminescence-Based)

-

Compound Plating: Serially dilute test compounds in DMSO and dispense into a 384-well assay plate using an acoustic liquid handler.

-

Enzyme/Substrate Addition: Add a solution containing the target tyrosine kinase and a biotinylated poly-Glu-Tyr peptide substrate in kinase buffer. Incubate for 15 minutes at room temperature.

-

Initiate Reaction: Add an ATP solution (at the Kₘ concentration) to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.

-

Stop Reaction & Develop Signal: Add a stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the reaction), streptavidin-coated donor beads, and a phosphotyrosine-specific antibody conjugated to an acceptor bead.

-

Read Plate: Incubate in the dark for 60 minutes, then read the plate on a suitable plate reader to measure the luminescence signal, which is proportional to the extent of substrate phosphorylation.

-

Data Analysis: Convert raw data to percent inhibition and fit the dose-response curves to a four-parameter logistic equation to determine IC₅₀ values.

Caption: Iterative drug discovery workflow.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and potent platform for the development of novel kinase inhibitors. The structure-activity relationship is driven by a clear set of principles: the N1-aryl group provides essential anchoring and hydrophobic interactions, the C3-methyl group ensures conformational rigidity, and the C5-amino position serves as a tunable handle for achieving high-affinity hinge binding and exploiting downstream pockets.

Future work should focus on:

-

Expanding Diversity: Exploring a wider range of heterocyclic amides at the 5-position to probe for unique interactions.

-

Optimizing Physicochemical Properties: Modulating substituents to improve solubility, permeability, and metabolic stability for in vivo applications.

-

Structure-Based Design: Obtaining a co-crystal structure of a lead compound with its target kinase to rationalize the observed SAR and guide the design of next-generation inhibitors with superior potency and selectivity.

By adhering to the logical, iterative workflow outlined in this guide, research teams can efficiently navigate the chemical space around this promising scaffold to discover novel and impactful therapeutic candidates.

References

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects Source: Molecules URL: [Link]

-

Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Molecules URL: [Link]

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]

-

Title: Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: Molecules URL: [Link]

-

Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: A review of recent advances in anticancer activity and SAR of pyrazole derivatives Source: Archiv der Pharmazie URL: [Link]

-

Title: Current status of pyrazole and its biological activities Source: Journal of Pharmacy & Bioallied Sciences URL: [Link]

-

Title: REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES Source: International Journal of Research and Publication and Reviews URL: [Link]

-

Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: Molecules URL: [Link]

-

Title: Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives Source: Naturalista campano URL: [Link]

-

Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules URL: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Rational Design and Development of Novel Pyrazole Derivatives as Kinase Inhibitors: A Technical Guide

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The pyrazole ring is a key structural motif in many kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes.[2][3] This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the discovery and development of novel pyrazole-based kinase inhibitors. It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical background, practical experimental protocols, and insights into the causality behind experimental choices. The guide covers the entire discovery pipeline, from initial design concepts and synthetic strategies to in vitro and cell-based biological evaluation, culminating in lead optimization and future perspectives.

Introduction: The Central Role of Kinases and the Promise of Pyrazole Scaffolds

1.1 The Kinase Superfamily: Therapeutic Targets in Oncology and Beyond

The human kinome consists of over 500 protein kinases, which function as key regulators of cellular signaling pathways.[1] These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event acts as a molecular switch, modulating protein activity, localization, and stability. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where aberrant signaling can drive uncontrolled cell proliferation, survival, and metastasis.[4] Consequently, kinase inhibitors have emerged as a highly successful class of therapeutic agents.

1.2 Pyrazoles: A Privileged Scaffold for Kinase Inhibition

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[2][5] This designation stems from its versatile synthetic accessibility and its ability to serve as a bioisosteric replacement for other functionalities, imparting favorable drug-like properties.[3] In the context of kinase inhibition, the pyrazole ring is particularly adept at mimicking the purine ring of ATP, forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[6][7] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib.[3]

1.3 Objectives and Scope of this Guide

This guide aims to provide a comprehensive and practical resource for scientists engaged in the discovery of novel pyrazole-based kinase inhibitors. It will delve into the rational design principles, synthetic methodologies, and a cascade of biological assays required to identify and optimize potent and selective inhibitors. The focus will be on providing not just the "what" and "how," but also the "why" behind specific experimental choices, empowering researchers to make informed decisions in their drug discovery programs.

Design Principles for Novel Pyrazole-Based Kinase Inhibitors

The successful design of a kinase inhibitor requires a deep understanding of the target's ATP-binding site and the application of both structure-based and ligand-based drug design strategies.

2.1 Understanding the Kinase ATP-Binding Site

The ATP-binding site of kinases is a highly conserved pocket located between the N- and C-terminal lobes of the catalytic domain. It can be broadly divided into three key regions:

-

Hinge Region: A flexible loop that connects the two lobes and forms critical hydrogen bonds with the adenine ring of ATP.

-

Hydrophobic Pocket: A region that accommodates the ribose moiety of ATP.

-

Phosphate-Binding Region (P-loop): A glycine-rich loop that interacts with the phosphate groups of ATP.

2.2 Structure-Based Drug Design (SBDD) Approaches

SBDD relies on the three-dimensional structure of the target kinase to guide the design of inhibitors.

2.2.1 Analysis of Co-crystal Structures

X-ray crystallography provides high-resolution structural information of a ligand bound to its target protein. Analysis of pyrazole inhibitor co-crystal structures reveals key interactions, such as the bidentate hydrogen bond formation between the pyrazole and the kinase hinge region.[6][7] This information is invaluable for understanding the binding mode and identifying opportunities for potency and selectivity enhancement.

2.2.2 Molecular Docking and Scoring

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[8] For pyrazole derivatives, docking studies can help to:

-

Predict the binding mode and affinity of novel designs.

-

Prioritize compounds for synthesis.

-

Rationalize observed structure-activity relationships (SAR).

2.3 Ligand-Based Drug Design (LBDD) Strategies

LBDD is employed when the 3D structure of the target is unknown. It relies on the knowledge of known active and inactive compounds.

2.3.1 Pharmacophore Modeling

A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. For pyrazole-based kinase inhibitors, a typical pharmacophore would include hydrogen bond donors and acceptors, hydrophobic features, and aromatic rings.

2.3.2 Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical properties of a series of compounds with their biological activity.[8] These models can be used to predict the activity of new compounds and guide the design of more potent inhibitors.

2.4 The "Pyrazolo-Hinge" Interaction: A Key to Potency and Selectivity

The interaction between the pyrazole core and the kinase hinge is a cornerstone of inhibitor design. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, forming a stable bidentate hydrogen bond with the backbone amide and carbonyl groups of the hinge residues.[6][7] This interaction anchors the inhibitor in the ATP-binding site, providing a foundation for achieving high potency. Selectivity can be achieved by exploiting differences in the surrounding hydrophobic pockets and by targeting less conserved residues.

Caption: A typical workflow for the discovery of kinase inhibitors.

5.1 Target Engagement Assays

These assays confirm that the inhibitor binds to its intended target within the cell.

5.1.1 Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation. Cells are treated with the inhibitor, heated to a specific temperature, and the amount of soluble target protein remaining is quantified by Western blotting or other methods.

5.1.2 NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a target protein in live cells. [6][9]The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same site as the inhibitor is used. Inhibition is measured as a decrease in the BRET signal. [10] 5.2 Cellular Proliferation and Viability Assays

These assays assess the effect of the inhibitor on cell growth and survival.

5.2.1 Protocol: MTT/XTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product that can be quantified by spectrophotometry.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the pyrazole inhibitor for the desired time (e.g., 72 hours).

-

MTT/XTT Addition: Add the MTT or XTT reagent to the wells and incubate for 2-4 hours.

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Read Plate: Read the absorbance at the appropriate wavelength.

5.3 Target-Specific Pathway Modulation Assays

These assays confirm that the inhibitor modulates the signaling pathway downstream of the target kinase.

5.3.1 Western Blotting for Phosphorylated Substrates

Western blotting can be used to measure the phosphorylation level of a known substrate of the target kinase. A decrease in the phosphorylation of the substrate in the presence of the inhibitor indicates target engagement and pathway modulation.

5.3.2 Reporter Gene Assays

Reporter gene assays utilize a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest. Inhibition of the pathway will result in a decrease in the reporter gene expression. [11]

Lead Optimization and Preclinical Development

6.1 Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Integration

Lead optimization is an iterative process of modifying the chemical structure of a lead compound to improve its potency, selectivity, and drug-like properties. This involves integrating the SAR with the structure-property relationship (SPR), which relates the chemical structure to physicochemical properties such as solubility, permeability, and metabolic stability.

6.2 ADME/Tox Profiling

The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of lead compounds are evaluated to assess their potential for in vivo efficacy and safety.

6.3 In Vivo Efficacy Studies in Animal Models

Promising lead compounds are tested in animal models of the target disease to evaluate their in vivo efficacy.

Future Directions and Emerging Technologies

7.1 Covalent Pyrazole Inhibitors

Covalent inhibitors form an irreversible bond with the target protein, which can lead to increased potency and duration of action. The design of pyrazole-based covalent inhibitors is an active area of research.

7.2 Allosteric Inhibition

Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP-binding site. [12]This can offer improved selectivity and a different mechanism of action compared to ATP-competitive inhibitors.

7.3 PROTACs and Molecular Glues based on Pyrazole Scaffolds

Proteolysis-targeting chimeras (PROTACs) and molecular glues are emerging therapeutic modalities that utilize the cell's natural protein degradation machinery to eliminate target proteins. Pyrazole-based binders can be incorporated into these molecules to target specific kinases for degradation.

7.4 AI and Machine Learning in Pyrazole-Based Drug Discovery

Artificial intelligence (AI) and machine learning are being increasingly used to accelerate the drug discovery process. These technologies can be applied to tasks such as target identification, virtual screening, and de novo drug design.

Conclusion

The discovery of novel pyrazole-based kinase inhibitors is a dynamic and evolving field. The combination of rational design principles, efficient synthetic methodologies, and a robust suite of biological assays is essential for success. As our understanding of kinase biology and drug design technologies continues to advance, we can expect to see the development of even more effective and selective pyrazole-based therapies for a wide range of diseases.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

-

Cell-based Kinase Assays. Profacgen. Available at: [Link]

-

Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC - NIH. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 | ACS Medicinal Chemistry Letters. ACS Publications. Available at: [Link]

-

In vitro kinase assay. Protocols.io. Available at: [Link]

-

In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link]

-

Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. Available at: [Link]

-

Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

-

Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. Available at: [Link]

-

Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed. Available at: [Link]

-

Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

-

Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. ACS Publications. Available at: [Link]

-

Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

-

In vitro kinase assay. Bio-protocol. Available at: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

-

(PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

-

Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

An In-depth Technical Guide to Investigating the Mechanism of Action of 1-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine

Abstract

This technical guide outlines a comprehensive, multi-pronged strategy for the elucidation of the mechanism of action (MoA) of the novel small molecule, 1-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer effects.[1][2][3][4] The precise molecular targets and signaling pathways modulated by this specific derivative, however, remain uncharacterized. This document provides a logical, field-proven framework for researchers, scientists, and drug development professionals to systematically investigate its MoA. The proposed workflow integrates unbiased, proteome-wide target identification methods with robust biochemical and cell-based validation assays, culminating in pathway deconvolution and off-target liability assessment. Each experimental phase is designed to be self-validating, ensuring a high degree of scientific integrity and generating actionable data to drive preclinical drug development.

Introduction: The Pyrazole Scaffold and the Imperative for MoA Elucidation

The pyrazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2][5] Its metabolic stability and versatile chemical nature allow for the generation of compounds with diverse pharmacological profiles.[5][6] Many pyrazole-containing drugs exert their effects by modulating key signaling nodes, particularly protein kinases.[5] Given this precedent, it is plausible that this compound may also function as a modulator of kinase activity or other critical cellular pathways.

Defining a compound's MoA is a cornerstone of modern drug discovery.[7] It enables target-driven lead optimization, facilitates the development of relevant pharmacodynamic biomarkers, and provides a rational basis for predicting both efficacy and potential toxicities.[8][9] An early and thorough understanding of on-target and off-target activities is critical for mitigating the high attrition rates that plague clinical development.[10][11] This guide, therefore, proposes a systematic and rigorous investigational path to fully characterize the biological activity of this compound.

Phase 1: Unbiased Target Identification

The initial phase of the investigation is designed to generate high-quality, unbiased hypotheses regarding the primary protein target(s) of the compound. A multi-faceted approach, combining direct biochemical methods with in-situ cellular techniques, is recommended to increase the probability of success and provide orthogonal validation.[7][12]

Rationale for a Multi-Modal Approach

Relying on a single target identification method can be misleading. Affinity-based methods may identify proteins that bind the compound but are not functionally modulated, while cellular-based methods confirm target engagement in a more physiologically relevant context.[13][14] Therefore, we will employ both affinity purification and the Cellular Thermal Shift Assay (CETSA).

Experimental Strategy: Parallel Workflows

The overall strategy for Phase 1 is depicted below.

Caption: Phase 1 parallel target identification workflows.

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

This method utilizes a chemically modified version of the compound to isolate its binding partners from a complex biological mixture.[13][14]

2.3.1 Step-by-Step Methodology

-

Probe Synthesis: Synthesize an analog of this compound featuring a biotin tag attached via a flexible linker. The linker position must be carefully chosen to minimize interference with the compound's native binding interactions.

-

Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if antitumor activity is hypothesized) and prepare a native cell lysate under non-denaturing conditions.

-

Incubation: Incubate the biotinylated compound with the cell lysate to allow for the formation of compound-protein complexes. Include a control incubation with free biotin and a DMSO vehicle control.

-

Capture: Add streptavidin-conjugated magnetic beads to the lysate to capture the biotinylated compound and its interacting proteins.[13]

-

Washing: Perform stringent washes to remove non-specific protein binders.

-

Elution: Elute the bound proteins from the beads.

-

Proteomic Analysis: Subject the eluted proteins to trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.

-

Data Analysis: Identify proteins that are significantly enriched in the biotinylated compound pulldown compared to the controls.

Protocol 2: Proteome-wide Cellular Thermal Shift Assay (MS-CETSA)

CETSA is a powerful technique for monitoring drug-target engagement in living cells or tissues.[15][16][17] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[15][18]

2.4.1 Step-by-Step Methodology

-

Cell Treatment: Treat intact, cultured cells with this compound at a relevant concentration (e.g., 10x EC50 from a cell viability assay) or a vehicle control (DMSO).

-

Thermal Challenge: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments).[18]

-

Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles and separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.[18][19]

-

Sample Preparation for MS: Collect the soluble fractions from each temperature point. Prepare samples for proteomic analysis using a standard workflow (e.g., protein quantification, reduction, alkylation, and tryptic digestion).

-

LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., TMT labeling or label-free quantification) to determine the relative abundance of each protein remaining in the soluble fraction at each temperature.

-

Data Analysis: For each identified protein, plot the soluble fraction versus temperature to generate melting curves. Identify proteins that exhibit a significant thermal shift (ΔTm) in the compound-treated samples compared to the vehicle controls.[16]

Data Consolidation and Candidate Prioritization

The output of Phase 1 will be a list of potential protein targets.

| Data Source | Primary Output | Criteria for Candidacy |

| AP-MS | List of enriched proteins | Significant fold-enrichment over controls (p-value < 0.05) |

| MS-CETSA | List of proteins with thermal shifts | Statistically significant ΔTm > 1.5°C |

Candidate proteins will be prioritized based on the strength of the evidence (e.g., identified by both methods), biological plausibility (e.g., known involvement in disease-relevant pathways), and "druggability".[8]

Phase 2: Target Validation and Selectivity Profiling

Once a prioritized list of candidate targets is established, the next crucial step is to validate these interactions using orthogonal, direct-binding, and functional assays.[8] A key objective of this phase is to determine the compound's potency and selectivity.

Rationale: From Hypothesis to Confirmation

Target identification methods provide strong hypotheses, but they do not definitively prove a functional interaction.[7] Validation requires demonstrating direct binding and confirming that this binding event translates into a functional consequence (e.g., inhibition of enzymatic activity). Given that many pyrazole derivatives are kinase inhibitors, this phase will have a strong focus on kinase-centric assays.[5]

Experimental Strategy: A Tiered Validation Cascade

The validation process will proceed through a series of tiered assays, starting with broad screening and moving to more specific functional and cellular assays.

Caption: Phase 2 tiered target validation workflow.

Protocol 3: Broad Kinome Selectivity Profiling

To rapidly assess whether the compound is a kinase inhibitor and to understand its selectivity profile, a broad in vitro kinase screen is the industry standard.[20][21]

3.3.1 Step-by-Step Methodology

-

Service Provider Selection: Engage a reputable contract research organization (CRO) offering large-scale kinase profiling panels (e.g., Reaction Biology, Eurofins Discovery, Pharmaron).[20][22][23] These services provide access to hundreds of purified, active kinases.[24][25]

-

Assay Format: Typically, these screens are run at a single high concentration of the test compound (e.g., 1 µM or 10 µM) and a fixed ATP concentration (often near the Km for each kinase).[21]

-

Execution: The CRO will perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the panel in the presence of the compound.[23][26]

-

Data Analysis: Results are reported as Percent Inhibition relative to a vehicle control. A common threshold for a "hit" is >50% inhibition. This provides a global view of the compound's kinome-wide selectivity.

Protocol 4: In Vitro Biochemical IC₅₀ Determination

For the primary hit(s) identified in the kinome screen and other high-priority candidates from Phase 1, full dose-response curves must be generated to determine the half-maximal inhibitory concentration (IC₅₀).[27]

3.4.1 Step-by-Step Methodology

-

Assay Setup: For each validated target (e.g., a purified recombinant kinase), set up an in vitro activity assay. Common formats include:

-

TR-FRET Assays (e.g., LanthaScreen™, Z'-LYTE™): These assays measure either the phosphorylation of a substrate or the competitive binding of the inhibitor to the kinase.[28]

-

Luminescence-based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[26][29]

-

-

Compound Titration: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

-

Reaction: Incubate the enzyme, substrate, and ATP with the different concentrations of the compound.

-

Detection: Measure the assay signal according to the manufacturer's protocol for the chosen platform.

-

Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol 5: Targeted Cellular Target Engagement (CETSA EC₅₀)

To confirm that the compound engages its target in a cellular context, a dose-response CETSA experiment is performed. This measures the concentration of compound required to induce a half-maximal thermal stabilization (EC₅₀).[15]

3.5.1 Step-by-Step Methodology

-

Compound Titration: Treat cultured cells with a serial dilution of the compound.